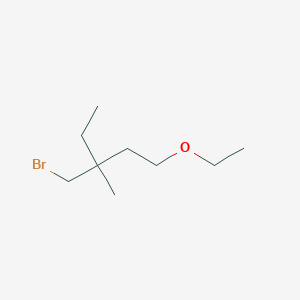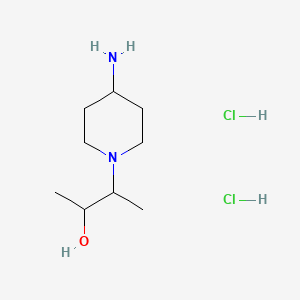
3-(4-Aminopiperidin-1-yl)butan-2-oldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl and a molecular weight of 245.2 g/mol . It is a high-purity compound (minimum 95%) commonly used in pharmaceutical testing and research . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an alcohol functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with butan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The compound is then purified using techniques such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .
化学反应分析
Types of Reactions
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and amines. These products have diverse applications in medicinal chemistry and drug development .
科学研究应用
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a building block in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is unique due to its specific structure, which combines a piperidine ring with an alcohol functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
属性
分子式 |
C9H22Cl2N2O |
|---|---|
分子量 |
245.19 g/mol |
IUPAC 名称 |
3-(4-aminopiperidin-1-yl)butan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-7(8(2)12)11-5-3-9(10)4-6-11;;/h7-9,12H,3-6,10H2,1-2H3;2*1H |
InChI 键 |
SUEUUNQLHAJDEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)O)N1CCC(CC1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


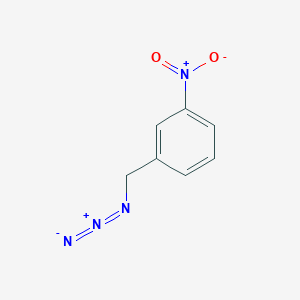
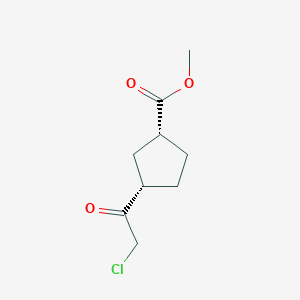
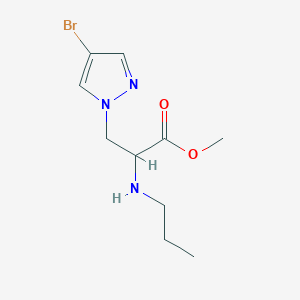
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
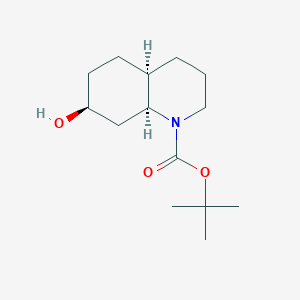
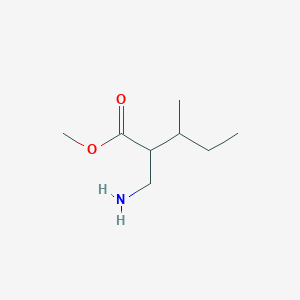
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
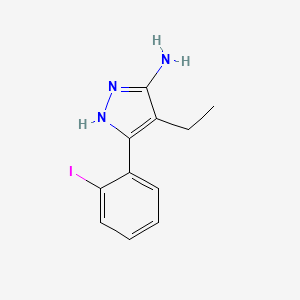
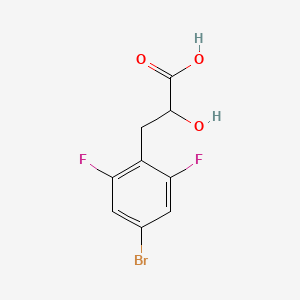
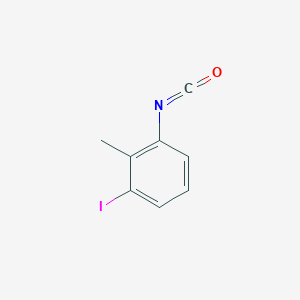
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

